7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a benzyl group, a chlorophenylmethyl group, and a piperazine ring. These structural features contribute to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
The compound “7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione” contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors and ion channels .
Mode of Action
The exact mode of action would depend on the specific target. For instance, if the target is a G protein-coupled receptor, the compound might act as an agonist (activator) or antagonist (inhibitor), triggering or blocking a cellular response, respectively .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain a piperazine moiety are involved in neurotransmission, affecting pathways related to serotonin, dopamine, or histamine .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical properties. Piperazine derivatives are generally well absorbed in the gastrointestinal tract and are subject to hepatic metabolism .
Result of Action
The cellular effects would depend on the specific target and mode of action. For example, if the compound acts on neurotransmitter receptors, it could affect neuronal signaling and potentially influence behavior or mood .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the compound’s activity might be affected by the pH of the gastrointestinal tract or the temperature of the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl chloride and a suitable base.
Attachment of the Chlorophenylmethyl Group: This step involves the reaction of the purine derivative with 3-chlorobenzyl chloride in the presence of a base to form the desired chlorophenylmethyl-substituted purine.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction using piperazine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve high yields and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- 8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-benzyl-8-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-benzyl-8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
7-benzyl-8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-4,5-dihydropurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-17-6-3-2-4-7-17)23(26-21)30-12-10-29(11-13-30)15-18-8-5-9-19(25)14-18/h2-9,14,20-21H,10-13,15-16H2,1H3,(H,27,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLPKEARESDNDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC(=CC=C4)Cl)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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